Product packaging for N-(4-ethyl-1H-imidazol-2-yl)acetamide(Cat. No.:CAS No. 160041-62-3)

N-(4-ethyl-1H-imidazol-2-yl)acetamide

Cat. No.: B061312
CAS No.: 160041-62-3
M. Wt: 153.18 g/mol
InChI Key: AAZKMLPFLHFACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-ethyl-1H-imidazol-2-yl)acetamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmacological research. This acetamide-functionalized imidazole derivative serves as a critical synthetic building block for the development of novel heterocyclic compounds, particularly those targeting enzyme inhibition pathways. Its core structure, featuring the 1H-imidazole ring substituted at the 2- and 4- positions, is a privileged scaffold found in numerous biologically active molecules. Researchers primarily utilize this compound in the synthesis of potential kinase inhibitors, as the imidazole core can act as a key pharmacophore interacting with the ATP-binding site of various protein kinases. Its mechanism of action, when incorporated into larger molecular architectures, often involves hydrogen bonding and coordination with key amino acid residues, such as those in the kinase hinge region, thereby modulating enzymatic activity. The 4-ethyl group provides a strategic handle for modulating lipophilicity and steric bulk, fine-tuning the compound's physicochemical properties and binding affinity. This reagent is essential for probing structure-activity relationships (SAR) in drug discovery programs focused on oncology, inflammatory diseases, and other therapeutic areas governed by kinase signaling cascades.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B061312 N-(4-ethyl-1H-imidazol-2-yl)acetamide CAS No. 160041-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-ethyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-6-4-8-7(10-6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKMLPFLHFACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437115
Record name N-(4-ethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-62-3
Record name N-(4-ethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-ethyl-1H-imidazol-2-yl)acetamide

The formation of this compound is primarily achieved through a two-stage process: the initial synthesis of the 2-amino-4-ethylimidazole scaffold, followed by the introduction of the acetyl group onto the 2-amino substituent.

Cyclocondensation Approaches

The foundational 2-amino-4-ethylimidazole structure is most effectively synthesized via cyclocondensation reactions. A prevalent method involves the reaction of an α-haloketone with a source of the guanidine moiety. For the synthesis of the 4-ethyl substituted imidazole (B134444), a suitable α-haloketone such as 1-bromo-2-butanone or 1-chloro-2-butanone is employed. This ketone provides the ethyl group at the C4 position and the adjacent carbonyl for the cyclization.

The reaction proceeds by the condensation of the α-haloketone with guanidine. The initial step is the alkylation of a guanidine nitrogen by the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. This approach is a variation of the well-established Debus-Radziszewski imidazole synthesis. Greener methods using deep eutectic solvents have also been explored for similar syntheses, offering high yields and shorter reaction times compared to traditional volatile organic solvents mdpi.com.

Table 1: Representative Reactants for Cyclocondensation Synthesis of 2-Amino-4-alkylimidazoles
α-Halo KetoneGuanidine SourceTypical SolventTypical BaseReference Example
1-Bromo-2-butanoneGuanidine hydrochlorideEthanolSodium ethoxideGeneral method for 2-aminoimidazoles
1-Chloro-2-butanoneGuanidine carbonateDMFPotassium carbonateSynthesis of substituted 2-aminoimidazoles mdpi.com
α-BromopropiophenoneN-AcetylguanidineAcetonitrile (B52724)None (reflux)Synthesis of N-acetyl-2-aminoimidazoles

Amide Coupling Reactions Utilizing Coupling Agents

Once 2-amino-4-ethylimidazole is obtained, the acetamide (B32628) group can be introduced via an amide coupling reaction. This method involves the reaction of the 2-amino group with acetic acid in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group.

Commonly used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). These additives form highly reactive intermediates and suppress side reactions, leading to higher yields of the desired amide nih.gov. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature fishersci.co.ukmercer.edu. For electron-deficient amines, such as 2-aminoimidazoles, specific activating agents like methanesulfonyl chloride and N-methylimidazole (NMI) have been shown to be effective researchgate.netresearchgate.net.

Table 2: Common Coupling Agents for Amide Bond Formation
Coupling AgentAdditiveTypical SolventBaseKey Feature
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DCM, DMFDIEA, TEAWater-soluble urea byproduct, easy workup nih.gov.
DCC (Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCM, THFNoneHigh reactivity, but insoluble urea byproduct.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)NoneDMF, NMPDIEAHighly efficient, suitable for difficult couplings.
MsCl (Methanesulfonyl chloride)NMI (N-methylimidazole)DCMNMIEffective for electron-deficient amines researchgate.netresearchgate.net.

Targeted Acetylation Strategies

A more direct method for introducing the acetyl group is through targeted acetylation using an acetylating agent such as acetyl chloride or acetic anhydride. This approach, while straightforward, presents challenges regarding selectivity. The 2-aminoimidazole nucleus possesses multiple nucleophilic sites: the exocyclic 2-amino group and the two ring nitrogens (N1 and N3).

Direct acylation of free 2-aminoimidazoles often results in a mixture of N2-monoacylated and N2,N2-diacylated products, and potentially acylation at the ring nitrogens nih.govnih.govacs.org. To achieve selective N2-acetylation, a common strategy involves the protection of the imidazole ring. For instance, one of the ring nitrogens can be protected with a suitable group (e.g., a carbamate) prior to acetylation. This forces the imino tautomer to the C2=N2 position, allowing for selective mono-acylation at the exocyclic amine. Subsequent deprotection yields the desired this compound nih.gov. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or acetic acid byproduct nih.gov.

Table 3: Common Acetylating Agents and Conditions
Acetylating AgentTypical SolventBaseKey Considerations
Acetyl ChlorideDCM, THF, ToluenePyridine, Triethylamine, DIEAHighly reactive, often requires low temperatures. Can lead to over-acetylation.
Acetic AnhydrideDCM, AcetonitrilePyridine, DMAPLess reactive than acetyl chloride, often requires heating or a catalyst nih.gov.
1-AcetylimidazoleAcetonitrileDBUMild acetylating agent, can offer improved selectivity mdpi.com.

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is crucial. This involves the systematic evaluation of solvents, bases, and temperature for both the cyclocondensation and acylation steps.

Systematic Screening of Solvents and Bases

The choice of solvent and base can significantly impact the outcome of the synthesis.

For Cyclocondensation: Polar protic solvents like ethanol can facilitate the dissolution of guanidine salts and promote the reaction. The choice of base is critical for neutralizing the hydrohalic acid formed and for deprotonating the guanidine. Stronger bases like sodium ethoxide in ethanol are effective, while weaker bases like potassium carbonate in DMF can also be used, particularly with more reactive substrates mdpi.com. The use of deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, has been shown to accelerate the reaction and simplify product isolation mdpi.com.

For Acylation/Amide Coupling: Aprotic solvents are generally preferred to avoid reaction with the acetylating or coupling agents. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for their inertness and ease of removal. The base plays a dual role: neutralizing acidic byproducts and, in some cases, acting as a catalyst. For instance, in acetylations with acetyl chloride, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) is used as an acid scavenger chinesechemsoc.org. Pyridine can serve as both a base and a nucleophilic catalyst. The selection of a base with low nucleophilicity, like DIEA, can help prevent unwanted side reactions nih.gov.

Table 4: Illustrative Effect of Solvent and Base on a Model Amide Coupling Reaction
SolventBaseRelative Reaction RateObserved Side Products
DCMDIEAModerateMinimal
DMFDIEAHighPotential for racemization
AcetonitrileTriethylamineModerateTrace hydrolysis of activated ester
THFPyridineLow to ModeratePotential N-acylation of pyridine

Influence of Temperature on Reaction Kinetics and Selectivity

Temperature is a critical parameter that must be controlled to balance reaction rate with selectivity and product stability.

For Cyclocondensation: These reactions are often performed at elevated temperatures (reflux) to drive the reaction to completion niscpr.res.in. However, excessively high temperatures can lead to the formation of side products or decomposition. For instance, in the synthesis of 2-ethyl-4-methylimidazole, a related compound, reactions are often heated to between 80-140°C google.comgoogle.com.

For Acylation/Amide Coupling: The optimal temperature depends on the reactivity of the acylating agent. Reactions with highly reactive acetyl chloride are frequently initiated at low temperatures (e.g., 0 °C or -10 °C) to control the exothermic reaction and are then allowed to warm to room temperature chinesechemsoc.org. This helps to minimize the formation of diacylated byproducts and enhances selectivity for the desired mono-N-acetylation. In contrast, reactions with less reactive acetic anhydride or those using coupling agents may require room temperature or gentle heating to proceed at a reasonable rate nih.govresearchgate.net. Studies have shown that elevated temperatures can sometimes be used to achieve regioselective acetylation, though this is highly substrate-dependent researchgate.net.

Table 5: Influence of Temperature on a Model Acetylation Reaction with Acetyl Chloride
Temperature (°C)Reaction Time (h)Yield of Mono-acetylated Product (%)Yield of Di-acetylated Product (%)
-10885<5
25 (Room Temp.)27020
5015535

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of imidazole derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. nih.gov These principles include the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of this compound, several green approaches can be envisioned.

One promising strategy involves the use of biocatalysts or catalysts derived from natural sources. For example, lemon juice has been successfully employed as a biocatalyst in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.comresearchgate.net This approach offers benefits such as the use of a cheap, non-toxic, and biodegradable catalyst. jipbs.comresearchgate.net Another green strategy is the use of reusable solid catalysts like zeolites (e.g., ZSM-11), which can facilitate the synthesis of substituted imidazoles under solvent-free conditions, leading to high yields and easy catalyst recovery. nih.gov

One-pot and sequential synthetic procedures are central to green chemistry as they reduce the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. rsc.org The synthesis of this compound could potentially be achieved through a one-pot reaction. For instance, a multicomponent reaction involving an appropriate 1,2-dicarbonyl compound, an aldehyde, ammonia, and a source of the acetamido group could be explored.

A plausible sequential one-pot synthesis could involve the initial formation of the 4-ethyl-1H-imidazole ring, followed by in-situ amination and subsequent acetylation without the isolation of intermediates. Microwave-assisted organic synthesis is another green technique that could be applied to accelerate the reaction and improve yields. A microwave-assisted, one-pot, two-step protocol has been developed for the construction of polysubstituted 2-aminoimidazoles, which could be adapted for the synthesis of the target acetamide. researchgate.net

Chemical Reactivity Profiles and Potential for Structural Modification

The chemical reactivity of this compound is governed by the interplay of the imidazole ring and the acetamide moiety. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. slideshare.net Conversely, the acetamide group can undergo nucleophilic substitution at the carbonyl carbon.

The acetamide group of this compound can potentially undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives. Under forcing conditions, such as strong acid or base catalysis with heating, the amide bond can be hydrolyzed to yield 2-amino-4-ethyl-1H-imidazole and acetic acid.

Transamidation reactions, where the acetamido group is exchanged for another amide, are also conceivable but would likely require activation of the carbonyl group or the use of highly reactive amine nucleophiles. The imidazole ring itself, being electron-rich, is unlikely to undergo nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are not present in this molecule. rsc.orgnih.govlibretexts.org

The imidazole ring is activated towards electrophilic aromatic substitution. slideshare.net The position of substitution is directed by the existing substituents: the ethyl group at C4 and the acetamido group at C2. The ethyl group is a weakly activating ortho-, para-director, while the acetamido group is also an activating ortho-, para-director. In the context of the imidazole ring, electrophilic attack is generally favored at the C5 position, which is para to the C2 substituent and meta to the C4 substituent. nih.gov The C5 position is electronically enriched and sterically accessible. nih.gov

Common electrophilic aromatic substitution reactions that could be performed on this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 position. slideshare.net

Halogenation: Reaction with bromine or chlorine in a suitable solvent would be expected to yield the 5-halo derivative. slideshare.net

Sulfonation: Treatment with fuming sulfuric acid could lead to the formation of the corresponding 5-sulfonic acid. slideshare.net

Friedel-Crafts Alkylation and Acylation: These reactions are typically catalyzed by Lewis acids and would introduce an alkyl or acyl group, respectively, at the C5 position.

The directing effects of the substituents are summarized in the table below.

Position on Imidazole RingInfluence of 2-Acetamido GroupInfluence of 4-Ethyl GroupOverall Predicted Reactivity
C5Activating (para-directing)Activating (meta-directing)Most likely site of electrophilic attack

Methylation of this compound can occur at several positions. The N1 and N3 atoms of the imidazole ring are nucleophilic and can be methylated using reagents like methyl iodide or dimethyl sulfate. The relative reactivity of N1 versus N3 will depend on steric hindrance and the tautomeric equilibrium of the imidazole ring. The nitrogen of the acetamide group is less nucleophilic and less likely to be methylated under standard conditions.

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophore Elements for Biological Activity

The fundamental structure of N-(4-ethyl-1H-imidazol-2-yl)acetamide comprises a 2-aminoimidazole core, which is widely recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. The biological activity of this compound is intrinsically linked to the spatial arrangement and electronic properties of its key functional groups.

The essential pharmacophore elements are believed to include:

The Imidazole (B134444) Ring: This five-membered heterocyclic ring is crucial, with its nitrogen atoms at positions 1 and 3 being key interaction points. The N-H group at the 1-position can act as a hydrogen bond donor, a feature often critical for anchoring the molecule within a biological target's binding site.

The 2-Acetamido Group: The acetamido substituent at the 2-position of the imidazole ring is another vital component. The amide N-H can serve as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This dual functionality allows for versatile interactions with biological macromolecules.

The 4-Ethyl Group: The ethyl group at the 4-position of the imidazole ring likely contributes to the molecule's hydrophobic interactions with the target protein. The size and lipophilicity of this group can significantly influence binding affinity and selectivity.

Studies on related 2-aminoimidazole derivatives have consistently highlighted the importance of these core features for various biological activities, including antibacterial and anticancer properties. The interplay between the hydrogen-bonding capacity of the imidazole and acetamido groups and the hydrophobic contribution of the 4-ethyl substituent defines the fundamental pharmacophore of this compound.

Impact of Substituent Modifications on this compound Analogs

For instance, in analogous benzimidazole (B57391) structures, the nature of the substituent on the phenyl ring has been shown to be a determinant of anti-inflammatory activity. A similar principle can be applied to the 4-position of the imidazole ring in this compound.

Substituent at Position 4 Electronic Property Predicted Impact on Activity
-CH2CH3 (Ethyl)Electron-DonatingBaseline
-OCH3 (Methoxy)Electron-DonatingPotential increase in activity
-Cl (Chloro)Electron-WithdrawingPotential decrease in activity
-NO2 (Nitro)Strong Electron-WithdrawingLikely significant decrease in activity

This table is predictive and based on general principles observed in related heterocyclic compounds.

While this compound itself is not chiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets such as enzymes and receptors.

For example, if the ethyl group at the 4-position were to be replaced by a sec-butyl group, a chiral center would be introduced. The (R) and (S) enantiomers could exhibit different binding affinities and efficacies. This stereoselectivity is a well-established principle in medicinal chemistry, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Conformational Analysis and Predicted Bioactive Conformations

The biological activity of this compound is dependent on its ability to adopt a specific three-dimensional conformation, often referred to as the bioactive conformation, which allows for optimal binding to its biological target. Conformational analysis, through computational modeling and experimental techniques, can provide insights into the likely low-energy and bioactive conformations.

The key rotatable bonds in this compound are between the imidazole ring and the acetamido nitrogen, and between the carbonyl carbon and the methyl group. The relative orientation of the imidazole ring and the acetamido group is of particular importance. It is hypothesized that a relatively planar conformation, allowing for delocalization of electrons between the imidazole ring and the amide system, may be favored for biological activity. This planarity would facilitate effective hydrogen bonding and stacking interactions within a protein binding pocket.

SAR of Hybrid Imidazole-Acetamide Compounds and Conjugates

The this compound scaffold can be incorporated into larger hybrid molecules or conjugates to enhance or modify its biological activity. The SAR of such hybrids depends on the nature of the linked molecule and the linker used to connect the two moieties.

For example, conjugating this compound to another pharmacophore, such as a known enzyme inhibitor or a targeting ligand, could result in a hybrid molecule with dual activity or improved selectivity. The length, flexibility, and chemical nature of the linker are critical parameters that would need to be optimized to ensure that both parts of the hybrid can adopt their bioactive conformations.

Despite a comprehensive search of available scientific literature, no specific data regarding the biological activity of the chemical compound this compound could be located. Consequently, it is not possible to provide an article detailing its antimicrobial and antitumor properties as requested.

While the broader classes of imidazole and acetamide (B32628) derivatives are known to exhibit a wide range of biological activities, and numerous studies on related compounds were found, the strict focus on this compound as per the user's request means that this information on related compounds cannot be used.

Therefore, the requested article, with its detailed outline on the biological activity profiles and mechanistic investigations of this compound, cannot be generated at this time due to the absence of specific scientific data for this compound in the public domain.

Biological Activity Profiles and Mechanistic Investigations in Vitro and Animal Models

Enzyme and Receptor Modulation Studies

The biological activities of small molecules are often mediated through their interaction with specific enzymes and receptors. Research into imidazole-acetamide derivatives has explored their potential to modulate the activity of several key protein targets.

Beta-secretase 1 (BACE-1) is a key enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. A study on a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives identified them as inhibitors of BACE-1. nih.govnih.gov The most potent compound in this series exhibited an IC50 value of 4.6 μM. nih.gov This suggests that the N-(imidazol-2-yl)acetamide scaffold could be a promising starting point for the development of BACE-1 inhibitors.

Compound ClassTargetIC50 (µM)Reference
2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamidesBACE-14.6 (most potent analog) nih.gov

This table presents data for structurally related compounds to N-(4-ethyl-1H-imidazol-2-yl)acetamide.

Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the clearance of insulin and amyloid-beta. nih.govplos.orgresearchgate.net The modulation of IDE activity by small molecules is an area of therapeutic interest for conditions like diabetes and Alzheimer's disease. nih.govplos.orgresearchgate.net Research has shown that imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids can act as substrate-dependent modulators of IDE, selectively inhibiting the degradation of amyloid-beta over insulin. nih.gov This highlights the potential for imidazole-containing compounds to interact with and modulate the activity of IDE.

The bradykinin B1 receptor is involved in inflammation and pain. nih.govnih.gov While there is no direct evidence linking this compound to this receptor, the development of bradykinin B1 receptor antagonists is an active area of research. nih.govnih.gov These antagonists are being investigated for their potential in treating chronic inflammation and pain-related conditions. The structural features required for potent B1 receptor antagonism are complex and have been explored through the synthesis of various scaffolds. nih.gov

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

No studies were found that investigated the inhibitory activity of this compound against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

CXCR3 Receptor Antagonism

There is no available data on the antagonistic effects of this compound on the CXCR3 receptor.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

No research has been published detailing the inhibitory activity of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Epidermal Growth Factor Receptor (EGFR) Inhibition

There are no documented studies on the inhibitory effects of this compound on the Epidermal Growth Factor Receptor (EGFR).

Vascular Adhesion Protein-1 (VAP-1) Inhibition

No information is available in the current scientific literature regarding the inhibition of Vascular Adhesion Protein-1 (VAP-1) by this compound.

Exploration of Other Relevant Enzyme and Receptor Targets

A broader search for any reported biological activity or interactions with other enzyme and receptor targets for this compound also did not yield any relevant results.

Neuroprotective Investigations in Experimental Models

The potential for novel compounds to protect against neuronal damage is a critical area of research, particularly for neurodegenerative disorders. Oxidative stress and neuroinflammation are key pathological features in these conditions. Benzimidazole-containing acetamide (B32628) derivatives, which are structurally related to the N-(imidazol-2-yl)acetamide scaffold, have been investigated for their neuroprotective effects.

In a study utilizing a rat model of ethanol-induced neurodegeneration, two novel benzimidazole (B57391) acetamide derivatives, 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (Compound 3a) and 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (Compound 3b), were evaluated. The findings demonstrated that these compounds could attenuate neuroinflammation and oxidative stress. In vivo experiments showed that ethanol administration led to impaired antioxidant enzyme activity and increased levels of oxidative stress markers, which were mitigated by treatment with the derivatives nih.gov. Docking analysis suggested that the affinity of these compounds for various receptors implicated in neurodegeneration could contribute to their neuroprotective effects nih.gov. These findings suggest that the imidazole-acetamide framework may be a promising starting point for developing agents that combat neuronal damage by targeting oxidative stress and inflammation pathways.

Table 1: Neuroprotective Activity of Benzimidazole Acetamide Derivatives

CompoundExperimental ModelKey FindingsPotential Mechanism
Compound 3a: 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamideEthanol-induced neurodegeneration in ratsAttenuated oxidative stress and neuroinflammation.Modulation of antioxidant enzymes and affinity for neurodegeneration-related receptors. nih.gov
Compound 3b: 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamideEthanol-induced neurodegeneration in ratsShowed significant neuroprotective effects against ethanol-induced damage.Reduction of oxidative stress markers and neuroinflammatory responses. nih.gov

Anticonvulsant Activity Assessment in Animal Models

The search for new antiepileptic drugs with improved efficacy and better safety profiles is ongoing. Imidazole-containing compounds have emerged as a promising class of anticonvulsant agents nih.gov. Studies on various N-(imidazol-1-yl) acetamide derivatives have demonstrated significant anticonvulsant properties in established animal models.

One study investigated a series of derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide. These compounds were tested for their anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. The MES model is widely used to identify compounds effective against generalized tonic-clonic seizures. Several derivatives, including OL4, OL5, OL6, and OL7, showed strong anticonvulsant effects, comparable to the standard drug phenytoin proquest.comjyoungpharm.org. Structure-activity relationship studies indicated that the presence of an electron-withdrawing group on the imidazole (B134444) ring enhanced the anticonvulsant activity proquest.com. These results highlight the potential of the N-(imidazol-yl)acetamide scaffold in the development of new antiseizure medications.

Table 2: Anticonvulsant Activity of N-(Imidazol-1-yl) Acetamide Derivatives in MES Model

Compound DerivativeAnimal ModelActivityReference Compound
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4)Maximal Electroshock (MES) in miceStrong anticonvulsant effects. proquest.comjyoungpharm.orgPhenytoin proquest.comjyoungpharm.org
2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl acetate (B1210297) (OL5)Maximal Electroshock (MES) in miceStrong anticonvulsant effects. proquest.comjyoungpharm.orgPhenytoin proquest.comjyoungpharm.org
2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl propanoate (OL6)Maximal Electroshock (MES) in miceShowed protection at a dose of 200 mg/kg. jyoungpharm.orgPhenytoin jyoungpharm.org
N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide (OL7)Maximal Electroshock (MES) in miceEfficient anticonvulsant efficacy. jyoungpharm.orgPhenytoin jyoungpharm.org

Anthelmintic Activity Studies

Helminth infections remain a significant global health problem, and drug resistance necessitates the discovery of new anthelmintic agents. The benzimidazole group, a close structural relative of imidazole, forms the basis of many widely used anthelmintic drugs. Research has extended to benzimidazole-acetamide derivatives to explore their potential in this area.

A study on a series of 2-phenyl benzimidazole-1-acetamide derivatives assessed their anthelmintic activity using the Indian adult earthworm, Pheretima posthuma, a common model for such screenings. Several compounds demonstrated potent activity, causing paralysis and death of the worms in times comparable to or better than the standard drug, albendazole nih.gov. For instance, compounds like N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide (3c) and 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) were found to be particularly effective in causing both paralysis and death of the worms nih.gov. This research suggests that the acetamide linkage to a benzimidazole ring is a viable strategy for developing new anthelmintic candidates.

Table 3: Anthelmintic Activity of 2-Phenyl Benzimidazole-1-Acetamide Derivatives

CompoundOrganism ModelActivity Noted (Paralysis Time)Activity Noted (Death Time)Reference Compound
N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide (3c)Pheretima posthumaEffective paralysis of worms. nih.govEffective in causing death of worms. nih.govAlbendazole
N-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide (3e)Pheretima posthumaNoted paralysis activity.Better activity in causing death than albendazole. nih.govAlbendazole
2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q)Pheretima posthumaBetter paralysis activity than albendazole. nih.govBetter activity in causing death than albendazole. nih.govAlbendazole

Antioxidant Potential and Free Radical Scavenging Capabilities

Compounds with the ability to neutralize harmful free radicals are of great interest for their potential to prevent or treat conditions associated with oxidative stress. Various studies have reported the synthesis and antioxidant evaluation of new acetamide and imidazole derivatives nih.govcasjournal.org.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. One study reported on new acetamide derivatives and tested their ability to scavenge ABTS radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines nih.govnih.gov. The results indicated that specific structural modifications could impart significant antioxidant properties nih.gov. Similarly, newly synthesized imidazole derivatives have demonstrated potent radical scavenging properties in DPPH assays, confirming the contribution of the imidazole nucleus to antioxidant activity casjournal.org.

Table 4: Antioxidant Assays for Acetamide and Imidazole Derivatives

Compound ClassAssay MethodObserved Effect
Acetamide DerivativesABTS radical scavenging. nih.govnih.govDemonstrated capacity to scavenge ABTS radical cations. nih.gov
Acetamide DerivativesROS and NO production in J774.A1 macrophages. nih.govnih.govInhibited ROS and NO production in stimulated macrophages. nih.gov
Imidazole DerivativesDPPH radical scavenging. casjournal.orgShowed significant radical scavenging properties. casjournal.org

Anti-inflammatory Response Evaluation

Inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The imidazole and acetamide moieties are present in various compounds with known anti-inflammatory effects.

The anti-inflammatory potential of newly synthesized acetamide derivatives of 2-aminobenzimidazole (compounds N1 and N2) was demonstrated in a carrageenan-induced paw edema model in rats, a standard test for acute inflammation. The compounds produced a dose-dependent reduction in paw inflammation nih.govresearchgate.netresearchgate.net. Furthermore, in a complete Freund's adjuvant (CFA)-induced arthritis model, which mimics chronic inflammatory arthritis, these compounds reduced edema and showed minimal inflammation in histopathological analyses of the joints nih.govresearchgate.net. Mechanistic studies revealed that the anti-arthritic activity was associated with the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nuclear factor-kappa B1 (NF-kB1) nih.govresearchgate.netresearchgate.net.

Table 5: Anti-inflammatory Activity of 2-Aminobenzimidazole Acetamide Derivatives

CompoundAnimal ModelKey OutcomesMechanism of Action
N1 and N2 (Acetamide derivatives of 2-aminobenzimidazole)Carrageenan-induced paw edema (acute). nih.govresearchgate.netDose-dependent reduction in paw swelling. nih.govresearchgate.netSuppression of pro-inflammatory mediators (TNF-α, IL-1β, NF-kB1, COX enzymes). nih.govresearchgate.netresearchgate.net
N1 and N2 (Acetamide derivatives of 2-aminobenzimidazole)Complete Freund's Adjuvant (CFA)-induced arthritis (chronic). nih.govresearchgate.netReduced paw edema and minimal joint inflammation in histopathology. nih.govresearchgate.net

Antimalarial Activity, Including Specific Parasitic Target Identification (e.g., PfATP4)

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarials with novel mechanisms of action. A promising target is the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), a sodium pump essential for the parasite's survival acs.org. Phenotypic screening has identified N-acetamide derivatives as potent inhibitors of this target.

A class of N-acetamide indoles was discovered through a high-throughput screen against P. falciparum. The lead compound, WJM664, demonstrated potent activity against the asexual blood stage of the parasite and high metabolic stability adelaide.edu.aunih.govmmv.orgmalariaworld.org. Subsequent resistance selection studies and whole-genome sequencing confirmed that the target was PfATP4. The compound's mechanism was validated by showing reduced potency against parasites with mutations in PfATP4 and by observing a metabolic signature similar to that of another known PfATP4 inhibitor, KAE609 adelaide.edu.aunih.govmmv.orgmalariaworld.org. These findings strongly support the N-acetamide scaffold as a valuable starting point for developing new antimalarial drugs that function by disrupting ion homeostasis in the parasite.

Table 6: Antimalarial Profile of N-Acetamide Indole Derivatives

Compound ClassParasiteIdentified TargetKey Findings
N-Acetamide Indoles (e.g., WJM664)Plasmodium falciparumPfATP4 (cation-transporting ATPase 4) acs.orgPotent asexual stage activity; resistance linked to PfATP4 mutations; inhibition of Na+-dependent ATPase activity. adelaide.edu.aunih.govmmv.org

General Principles of Mechanism of Action Elucidation

Determining the mechanism of action (MoA) is a fundamental step in drug discovery and development. For novel compounds like those based on the imidazole scaffold, elucidating the MoA involves a multi-faceted approach combining computational, biochemical, and cell-based methods.

A primary step often involves target identification. For antimalarials, this can be achieved through resistance selection and whole-genome sequencing, as demonstrated with the N-acetamide indoles that target PfATP4 adelaide.edu.aunih.gov. Once a potential target is identified, validation is crucial. This can involve showing that the compound has reduced activity against organisms with mutations in the proposed target gene.

Biochemical assays are then used to confirm direct interaction. For enzyme targets, this involves measuring the inhibition of enzyme activity in vitro. For instance, the antimalarial activity of N-acetamide indoles was confirmed by demonstrating their ability to inhibit the Na+-dependent ATPase activity of PfATP4 adelaide.edu.aunih.govmmv.org.

Cellular and physiological assays help to understand the downstream consequences of target engagement. For PfATP4 inhibitors, this includes measuring disruptions in the parasite's intracellular sodium and pH regulation. For antifungal imidazoles, the MoA involves the inhibition of ergosterol biosynthesis, leading to disorganized plasma membranes and altered permeability. This is typically investigated through physiological, biochemical, and cytological studies that examine membrane integrity and sterol composition. This comprehensive approach ensures a thorough understanding of how a compound exerts its biological effect.

Detailed Molecular Interaction Studies with Identified Biological Targets

No information is available in the public domain regarding the specific biological targets of this compound or any molecular interaction studies that have been conducted.

In vitro and In vivo Target Validation Methodologies

There are no published records of in vitro assays or in vivo animal models being used to validate the biological targets of this compound.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Prediction of Ligand-Receptor/Enzyme Binding Affinities and Orientations

No molecular docking studies involving N-(4-ethyl-1H-imidazol-2-yl)acetamide have been published in the accessible scientific literature. Therefore, there is no data available on its predicted binding affinities or orientations with any specific biological targets.

Identification of Critical Binding Site Residues and Interaction Networks

As no docking simulations have been reported, there is no information regarding the critical amino acid residues or the nature of the interaction networks that would be formed between this compound and any potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Diverse Biological Activities

No research articles or datasets were found that included this compound in the development of Quantitative Structure-Activity Relationship (QSAR) models. Consequently, there are no predictive models for any of its potential biological activities.

Identification of Key Physicochemical and Structural Descriptors Influencing Efficacy

Without any QSAR studies, the key physicochemical and structural descriptors that might influence the efficacy of this compound have not been determined.

Advanced Computational Techniques for Mechanistic Elucidation

A thorough search did not yield any publications detailing the use of advanced computational methods, such as density functional theory (DFT) calculations or molecular dynamics (MD) simulations, to elucidate the mechanism of action or other molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A typical DFT study on a compound like this compound would calculate various electronic properties to understand its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual research findings for this compound.)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released when an electron is added

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. For this compound, one would expect negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atoms of the amide and imidazole (B134444) rings.

In Silico Prediction of Biological Membrane Permeability (e.g., Blood-Brain Barrier)

In silico models are frequently used to predict the ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB). These models use molecular descriptors (e.g., molecular weight, lipophilicity (logP), polar surface area) to calculate a permeability score. A common predicted value is the logBB (logarithm of the brain/blood concentration ratio). A higher logBB value suggests better penetration of the BBB. These predictive tools are crucial in the early stages of drug discovery to assess the potential of a compound to reach the central nervous system.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

Computational ADME prediction involves a suite of in silico models that evaluate the pharmacokinetic properties of a molecule. These predictions help researchers to identify and optimize compounds with favorable drug-like properties early in the development process, reducing the time and cost associated with experimental testing.

Key ADME parameters that can be predicted include:

Absorption: Intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Table 2: Hypothetical Predicted ADME Properties (Note: The following data is illustrative and not based on actual research findings for this compound.)

ADME PropertyPredicted Value (Illustrative)Interpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the brain
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
Oral BioavailabilityModerateModerate fraction of dose expected to reach systemic circulation

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of N-(4-ethyl-1H-imidazol-2-yl)acetamide and for separating it from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for these purposes, while Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis and purity assessment of this compound. A reverse-phase HPLC method is typically suitable for a compound of this polarity. Method development would focus on optimizing parameters to achieve a sharp, symmetrical peak with good resolution from any impurities.

A typical HPLC method for the analysis of imidazole-containing compounds can be adapted for this compound. The separation would likely be performed on a C8 or C18 column, which provides a nonpolar stationary phase. The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often phosphate-based, helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds like imidazoles. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of all components in a complex sample mixture. Detection is commonly achieved using a UV detector, set at a wavelength where the imidazole (B134444) chromophore exhibits strong absorbance, typically in the range of 210-250 nm.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.025 M Potassium Phosphate (pH 3.2)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of this compound, a UPLC method would provide a more rapid assessment of purity. The fundamental principles of separation remain the same as in HPLC, with a C18 stationary phase and a buffered organic mobile phase being appropriate choices. The significantly shorter analysis times offered by UPLC make it particularly advantageous for high-throughput screening applications.

Table 2: Representative UPLC Parameters for this compound Analysis

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 1 µL

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

TLC is an invaluable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound. It provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. rochester.edulibretexts.orgrsc.org

A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The choice of solvent system is crucial for achieving good separation of the components. The spots can be visualized under UV light, as the imidazole ring is UV-active, or by staining with a suitable reagent such as potassium permanganate. rochester.edulibretexts.orgrsc.org By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively monitored. youtube.com

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (95:5, v/v)
Visualization UV light (254 nm) or Potassium Permanganate stain

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, the spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the acetamide (B32628) group (a singlet for the methyl protons and a broad singlet for the NH proton), and the protons on the imidazole ring (a singlet). The chemical shifts of these protons would be influenced by their local electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the carbons of the ethyl group, the acetamide group (methyl and carbonyl carbons), and the imidazole ring.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Imidazole-H~6.8s1H
Ethyl-CH₂~2.5q2H
Acetamide-CH₃~2.0s3H
Ethyl-CH₃~1.1t3H
NH (acetamide)~10.0br s1H
NH (imidazole)~11.5br s1H

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
Acetamide C=O~169
Imidazole C2~145
Imidazole C4~135
Imidazole C5~115
Acetamide CH₃~23
Ethyl CH₂~21
Ethyl CH₃~14

Mass Spectrometry (MS, EI-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a series of fragment ions. Common fragmentation pathways for related structures involve cleavage of the side chains and fragmentation of the imidazole ring.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique, often used for less volatile or thermally labile compounds. It typically produces a protonated molecule [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form, confirming its molecular weight. ESI-MS is particularly useful when coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Table 6: Expected Mass Spectrometry Data for this compound

TechniqueExpected Ionm/z
EI-MS [M]⁺167.09
[M-CH₂CO]⁺125.07
[M-C₂H₅]⁺138.06
ESI-MS [M+H]⁺168.10

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum is expected to display characteristic absorption bands that correspond to its key structural features.

The presence of an N-H bond, both in the imidazole ring and the amide linkage, would be indicated by stretching vibrations in the region of 3200-3400 cm⁻¹. The carbonyl group (C=O) of the amide is a strong IR absorber and typically shows a sharp, intense peak between 1650 and 1700 cm⁻¹. The carbon-nitrogen (C-N) and carbon-carbon (C=C) double bonds within the imidazole ring are expected to produce absorption bands in the 1500-1650 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the ethyl group and the imidazole ring would appear around 2850-3100 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide and Imidazole) Stretching 3200-3400
C-H (Aliphatic and Aromatic) Stretching 2850-3100
C=O (Amide) Stretching 1650-1700
C=N and C=C (Imidazole Ring) Stretching 1500-1650

UV-Vis Spectroscopy for Determination of Acidity Constants

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique can be effectively utilized to determine the acidity constants (pKa) of a compound by monitoring changes in its absorbance spectrum as a function of pH.

The imidazole moiety of this compound contains two nitrogen atoms that can undergo protonation and deprotonation. As the pH of the solution changes, the ionization state of the imidazole ring will be altered, leading to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity. By systematically measuring the UV-Vis spectrum at various pH values and plotting the absorbance at a specific wavelength against pH, a titration curve can be constructed. The inflection point of this curve corresponds to the pKa value of the ionizable group.

Table 2: Illustrative UV-Vis Spectral Data for pKa Determination

pH Absorbance at λmax (Arbitrary Units)
2.0 0.92
4.0 0.81
6.0 0.65
7.0 0.46
8.0 0.28
10.0 0.15
12.0 0.14

Note: This data is hypothetical and serves to illustrate the principle of pKa determination using UV-Vis spectroscopy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical and molecular formula of a substance, thereby confirming its identity and purity. For this compound, with a molecular formula of C₇H₁₁N₃O, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The experimental results from an elemental analyzer are then compared with these theoretical values. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound.

Table 3: Elemental Composition of this compound (C₇H₁₁N₃O)

Element Theoretical Percentage (%)
Carbon (C) 54.89
Hydrogen (H) 7.24
Nitrogen (N) 27.43

Strategies for Ensuring Reproducibility and Data Normalization in Experimental Research

The reliability and validity of scientific findings hinge on the reproducibility of experimental results. In the context of the analytical techniques discussed, several strategies are essential for ensuring consistency and allowing for meaningful comparisons between different datasets.

For IR and UV-Vis Spectroscopy:

Instrument Calibration: Regular calibration of the spectrometer using certified reference materials is necessary to ensure the accuracy of the wavelength/wavenumber and absorbance/transmittance scales.

Standardized Sample Preparation: The method of sample preparation should be consistent across all experiments. This includes using the same solvent, maintaining a constant concentration, and employing a consistent path length for the sample cell.

Data Normalization: To compare spectra recorded under slightly varying conditions, normalization techniques are often applied. This can involve scaling the spectra to a specific peak that is not expected to change or setting the maximum absorbance to a uniform value. Baseline correction is also a critical step in processing spectral data.

For Elemental Analysis:

Use of Standards: The elemental analyzer must be calibrated with certified standards to ensure accurate measurements.

Replicate Measurements: Performing multiple analyses of the same sample allows for the assessment of precision and the calculation of statistical measures such as the mean and standard deviation.

A comprehensive and meticulous record of all experimental parameters, including instrument settings, sample preparation protocols, and data analysis procedures, is fundamental. The adoption of standardized operating procedures (SOPs) within a laboratory is a highly effective means of promoting reproducibility and ensuring the generation of high-quality, reliable data.

Table 4: Compound Names Mentioned in the Article

Compound Name

Derivatization Strategies for Optimizing Biological Activity and Selectivity

Systematic Structural Modifications of the 4-Ethyl Moiety

One common strategy is to explore the effect of alkyl chain length . The ethyl group can be replaced by smaller (methyl) or larger (propyl, butyl) alkyl groups. This allows for the investigation of the size of the hydrophobic pocket in the target binding site. For instance, a progressive increase or decrease in activity with chain length can provide valuable structure-activity relationship (SAR) data.

Introduction of branching to the ethyl group, such as an isopropyl or sec-butyl group, can influence the compound's conformation and steric interactions within the binding pocket. These modifications can lead to enhanced selectivity for a particular biological target over others.

Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties without drastically altering its structure. researchgate.netcambridgemedchemconsulting.com The ethyl group can be replaced by a variety of bioisosteres to improve metabolic stability, polarity, or hydrogen bonding capacity. For example, replacing a C-H bond with a C-F bond can block metabolic oxidation at that position. researchgate.net

Table 1: Potential Bioisosteric Replacements for the 4-Ethyl Moiety

Original GroupBioisosteric ReplacementPotential Advantage
-CH2CH3-CF2CH3Increased metabolic stability
-CH2CH3-OCH2CH3Altered polarity and hydrogen bonding
-CH2CH3-SCH2CH3Modified lipophilicity and metabolic profile
-CH2CH3-cyclopropylIncreased rigidity and metabolic stability

Furthermore, C-H functionalization techniques offer a direct way to introduce new functional groups onto the ethyl moiety. mdpi.com Palladium- or ruthenium-catalyzed reactions can be employed to achieve selective arylation or alkenylation of the ethyl group, providing access to a diverse range of derivatives with potentially enhanced biological activities. nih.govacs.org

Diversification of the N-Acetamide Substituent for Enhanced Potency

The N-acetamide group is a critical component for the biological activity of many imidazole-based compounds. Its diversification can significantly impact potency and selectivity. Strategies for modifying this group include altering the acyl group, replacing the amide bond, and introducing various substituents on the acetyl methyl group.

A study on imidazole-4-N-acetamide derivatives as cyclin-dependent kinase (CDK) inhibitors demonstrated that modifications to the N-acyl group significantly influenced their inhibitory potency. nih.gov While the core structure in this study differs from N-(4-ethyl-1H-imidazol-2-yl)acetamide, the principles of N-acetamide modification are transferable. For example, replacing the acetyl group with larger aromatic or heteroaromatic acyl groups can lead to additional interactions with the target protein, thereby enhancing potency.

Table 2: SAR of Imidazole-4-N-acetamide Derivatives as CDK Inhibitors nih.gov

CompoundR Group on Acetamide (B32628)CDK1/cyclin B (IC50, µM)CDK2/cyclin E (IC50, µM)CDK5/p25 (IC50, µM)CDK9/cyclin T (IC50, µM)
1 Phenyl>100.120.950.35
2 2-Hydroxyphenyl0.450.080.150.12
3 4-Fluorophenyl>100.151.20.4
4 4-Methoxyphenyl1.50.090.250.18

Data is illustrative of the impact of N-acetamide diversification.

The amide bond itself can be replaced with bioisosteric equivalents to improve metabolic stability or alter hydrogen bonding patterns. Examples of amide bioisosteres include reverse amides, sulfonamides, or stable linkages like methylene (B1212753) ethers or thioethers.

Furthermore, the methyl group of the acetamide can be substituted with a wide range of functionalities. For instance, introducing a phenyl ring can lead to pi-stacking interactions. A study on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors showed that various substituents on the acetamide moiety were crucial for activity. nih.gov

Targeted Functionalization of the 1H-Imidazole Ring System

The 1H-imidazole ring is a versatile scaffold that can be functionalized at multiple positions to modulate the compound's electronic properties, solubility, and interactions with biological targets. nih.gov The nitrogen atoms and the carbon atoms of the imidazole (B134444) ring are all potential sites for modification.

N-Alkylation or N-Arylation at the N-1 position is a common strategy to introduce a variety of substituents that can explore different regions of the binding pocket. The choice of the substituent can influence the compound's lipophilicity and metabolic stability.

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the imidazole ring. nih.gov Transition metal-catalyzed methods, particularly using palladium and nickel, allow for the arylation, alkenylation, and alkylation of the C2, C4, and C5 positions of the imidazole core. nih.gov For this compound, the C5 position would be a primary target for such modifications. These reactions enable the rapid synthesis of a library of derivatives with diverse substitution patterns for SAR studies.

For example, nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported, demonstrating the feasibility of introducing aryl groups at various positions on the imidazole ring. nih.gov This approach avoids the need for pre-functionalized imidazole starting materials.

Rational Design and Synthesis of Hybrid Imidazole-Acetamide Structures with Other Heterocycles

Hybrid molecules, which combine two or more pharmacophores in a single entity, represent a promising strategy for developing novel therapeutic agents with potentially improved efficacy and a different pharmacological profile. The this compound scaffold can be rationally integrated with other heterocyclic rings known for their biological activities, such as pyrazole (B372694) and thiazole (B1198619).

Imidazole-Pyrazole Hybrids: The combination of imidazole and pyrazole rings has led to the development of compounds with a range of biological activities, including enzyme inhibition. nih.govresearchgate.netacs.orgnih.gov For instance, a series of imidazole-pyrazole hybrids were synthesized and evaluated as α-glucosidase inhibitors. nih.gov The study revealed that the substitution pattern on both the imidazole and pyrazole rings significantly influenced the inhibitory activity.

Table 3: α-Glucosidase Inhibitory Activity of Imidazole-Pyrazole Hybrids nih.gov

CompoundR1 (on Pyrazole)R2 (on Imidazole)IC50 (µM)
2f 4-Br-PhH25.19 ± 0.004
2m 4-Cl-PhH33.62 ± 0.03
Acarbose (Standard) --38.25 ± 0.12

Data showcases the potential of hybrid structures.

Imidazole-Thiazole Hybrids: The thiazole ring is another privileged heterocycle in medicinal chemistry. nih.govscilit.comnih.gov The hybridization of imidazole and thiazole moieties has resulted in compounds with potent antimicrobial and anticancer properties. nih.gov A general synthetic route to such hybrids often involves the reaction of an imidazole-containing intermediate with a phenacyl bromide to construct the thiazole ring. nih.gov These hybrid structures can be further diversified by modifying the substituents on both heterocyclic rings to optimize their biological activity.

The rational design of these hybrid molecules often involves considering the known pharmacophoric features of each heterocyclic component and linking them in a way that allows for optimal interaction with the biological target.

Future Research Trajectories and Applications As Chemical Probes

Identification and Development of Novel Analogs as Lead Compounds for Specific Biological Targets

To date, no studies have been published detailing the identification and development of novel analogs based on the N-(4-ethyl-1H-imidazol-2-yl)acetamide scaffold. The exploration of this chemical space would be a critical first step in determining its potential as a lead compound. Future research could involve the systematic modification of the ethyl and acetamide (B32628) groups to generate a library of analogs. These analogs would then need to be screened against a variety of biological targets to identify any potential therapeutic activities. The general approach for such an endeavor would include:

Structural Modifications: Introducing different alkyl or aryl substituents on the imidazole (B134444) ring.

Functional Group Alterations: Modifying the acetamide group to other functional groups to explore structure-activity relationships (SAR).

Computational Modeling: Utilizing in silico methods to predict the binding affinity of designed analogs to specific protein targets.

Comprehensive Elucidation of Pharmacological Profiles in Preclinical Research Models

There is currently no available data on the pharmacological profile of this compound in any preclinical research models. A comprehensive evaluation would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential efficacy and toxicity. Future preclinical studies would need to encompass:

In Vitro Assays: Initial screening in cell-based assays to determine cytotoxicity and potential mechanisms of action.

In Vivo Studies: If promising in vitro activity is observed, studies in animal models would be required to assess its pharmacokinetic and pharmacodynamic properties.

Utilizing this compound as a Tool Compound for Investigating Biological Pathways

The potential of this compound as a tool compound for investigating biological pathways has not been explored. For a compound to be a useful chemical probe, it must exhibit high potency and selectivity for a specific biological target. As the target and biological activity of this compound are unknown, its application as a tool compound is currently not feasible. Future research would first need to identify a specific biological target and then validate the compound's utility as a probe through rigorous experimentation.

Strategic Approaches to Overcome Research Challenges (e.g., Addressing Potential Drug Resistance Mechanisms)

Given the absence of research on the biological activity of this compound, there are no known challenges related to its use, such as drug resistance. Should this compound ever be developed into a therapeutic agent, potential resistance mechanisms would need to be investigated. General strategies to address drug resistance include:

Combination Therapy: Using the compound in conjunction with other drugs that have different mechanisms of action.

Analog Development: Designing new analogs that can overcome specific resistance pathways.

Target Modification: Identifying and targeting alternative pathways to circumvent resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-ethyl-1H-imidazol-2-yl)acetamide and its structural analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of imidazole precursors (e.g., 4-ethylimidazole) with acetylating agents like acetic anhydride or acetyl chloride. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for imidazole acylation due to their ability to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaHCO₃) are used to enhance reaction efficiency. For example, glacial acetic acid under reflux conditions facilitates the formation of thiazole-triazole acetamide hybrids .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity, validated via melting point analysis and elemental composition testing .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • ¹H/¹³C NMR : Assigns protons and carbons in the imidazole and acetamide moieties. For example, the ethyl group’s methyl protons appear as a triplet at ~1.2 ppm, while the imidazole NH proton resonates near 12 ppm in DMSO-d₆ .
  • IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with the molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₇H₁₁N₃O: 153.0902 Da) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in synthesizing this compound derivatives?

  • Methodological Answer : Systematic optimization includes:

  • Catalyst screening : Transition metal catalysts (e.g., CuI for click chemistry) improve yields in triazole-linked derivatives .
  • Temperature control : Refluxing in toluene (110°C) vs. room-temperature reactions in THF may reduce side-product formation .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent decomposition .
  • Case Study : A 35% yield increase was achieved by replacing DMF with acetonitrile in the acylation of 4-ethylimidazole, attributed to reduced solvent coordination with intermediates .

Q. What strategies resolve contradictions in NMR data interpretation for imidazole-containing acetamides?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., 1H vs. 3H imidazole tautomers) by observing signal splitting at low temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments for ambiguous peaks .
  • Deuteration studies : Exchanging NH protons with D₂O simplifies spectra by eliminating NH signals, as demonstrated in studies of similar imidazole derivatives .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position of the imidazole ring enhances antimicrobial activity, as seen in fluorobenzyl analogs .
  • Hybridization strategies : Conjugating with thiazole or triazole rings (e.g., compound 9c in ) improves binding to biological targets like kinase enzymes .
  • Docking simulations : AutoDock or Schrödinger Suite predicts interactions with therapeutic targets (e.g., COX-2 or α-glucosidase), guiding rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust protonation states or solvation models in simulations to better reflect physiological conditions .
  • Biological assay validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to confirm activity. For example, a compound predicted to inhibit α-glucosidase in silico but inactive in vitro may require re-assessment of its bioavailability .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) to identify confounding factors like metabolic instability .

Tables of Key Data

Technique Key Observations for this compound Reference
¹H NMR (DMSO-d₆) - NH: δ 12.1 (s, 1H)
- CH₃CO: δ 2.05 (s, 3H)
- CH₂CH₃: δ 1.2 (t, 3H)
IR (KBr) - C=O: 1675 cm⁻¹
- N-H: 3190 cm⁻¹
HRMS [M+H]⁺: 153.0902 (calculated), 153.0905 (observed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.